molecular formula C16H13ClN2OS3 B2820936 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 379253-32-4

1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B2820936
CAS No.: 379253-32-4
M. Wt: 380.92
InChI Key: DYKNQOZLZINDDA-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a heterocyclic compound featuring a 5-chlorothiophene moiety linked via a sulfanyl group to a tetrahydrobenzothienopyrimidine core.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS3/c17-13-6-5-12(22-13)10(20)7-21-15-14-9-3-1-2-4-11(9)23-16(14)19-8-18-15/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNQOZLZINDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur sources under controlled conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the Benzothieno[2,3-d]pyrimidine Ring: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the chlorothiophene and benzothieno[2,3-d]pyrimidine intermediates using a suitable coupling agent like palladium catalysts.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone exhibit various biological activities:

  • Antimicrobial Properties : Compounds containing thiophene and sulfonamide groups have shown potential as antimicrobial agents. This compound's structure suggests it may inhibit bacterial growth or fungal infections by interfering with metabolic pathways.
  • Cancer Research : The compound's ability to inhibit specific enzymes associated with cancer progression has been investigated. Its structural components indicate possible interactions with receptors involved in cell signaling pathways related to tumor growth.

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Understanding its mechanism of action is crucial for identifying its potential therapeutic targets. Studies on the interactions between this compound and biological macromolecules (e.g., proteins, nucleic acids) are essential to elucidate how it exerts its effects.

Case Studies

Several studies have documented the applications of similar compounds:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives containing thiophene exhibited substantial antimicrobial activity against resistant bacterial strains.
  • Cancer Inhibition : Research focusing on pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms involved include apoptosis induction and cell cycle arrest.
  • Material Science Applications : The unique electronic properties of thiophene-containing compounds have led to their use in organic electronics, including organic photovoltaics and field-effect transistors.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine core fused with a thiophene ring. The chlorine atom at the 5-position of thiophene introduces steric and electronic effects.
  • Analog 1: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone () replaces the benzothienopyrimidine core with a dihydropyrimidin-2(1H)-thione system, lacking fused thiophene.
  • Analog 2: 2-[(4-bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one () shares the benzothienopyrimidine core but substitutes the thiophene with a bromophenyl group.

Substituent Effects

  • Chlorine Position : The 5-chlorothiophen-2-yl group in the target compound contrasts with analogs featuring chloro/fluoro substituents on phenyl rings (e.g., 4-fluorophenyl in Analog 1 , 4-chlorophenyl in ). Chlorine on thiophene may enhance electrophilicity and membrane permeability compared to aryl-substituted analogs.
  • Sulfanyl Linkages: The ethanone-sulfanyl bridge in the target compound is structurally distinct from sulfanylalkyl or sulfanylaryl groups in analogs (e.g., 2-oxoethyl sulfanyl in ), which influence conformational flexibility and binding interactions.

Antimicrobial Activity

  • Target Compound: Limited direct data, but chlorine-substituted thiophenes (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone in ) exhibit potent antimicrobial activity due to halogen-induced polarity and membrane disruption .
  • Analog 1 : Dihydropyrimidin-2(1H)-thiones (e.g., ) show antibacterial and antifungal activities, with sulfur atoms enhancing thiol-mediated enzyme inhibition .
  • Analog 3: 3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-...

Enzyme Binding Potential

  • The benzothienopyrimidine core in the target compound may inhibit kinases or proteases, similar to 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ones in , which interact with ATP-binding pockets.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~450 (estimated) 300.8 501.4
Polar Surface Area (PSA) ~80 Ų (thiophene + sulfanyl) 61.36 (similar ethanone) 78.2 (chlorophenyl groups)
Solubility Moderate (Cl, sulfur) Low (fluorophenyl) Low (dual Cl, high MW)

Biological Activity

1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C15H15ClN2OS2
  • Molecular Weight : 328.87 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including thiophene derivatives and pyrimidine frameworks. The incorporation of a chlorothiophene moiety enhances its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone. For instance:

  • A study demonstrated that related pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to play a crucial role in enhancing this activity by disrupting bacterial cell membranes .

Neuroprotective Effects

Neuroprotective properties have also been reported for related compounds. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

StudyFocusFindings
Jonak et al., 1971 Anticancer ActivityDemonstrated cytotoxic effects on adenocarcinoma cells; induced apoptosis.
Vitas-M Lab Antimicrobial ActivityShowed effectiveness against various bacterial strains; enhanced membrane disruption.
Recent ResearchNeuroprotectionIndicated protective effects on neuronal cells under oxidative stress conditions.

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) resulting in G0/G1 phase arrest.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.

Q & A

How can multi-step synthesis of this compound be optimized to improve yield and purity?

Answer: Optimization involves precise control of reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example:

  • Reflux conditions (e.g., ethanol at 80°C for 8 hours) ensure complete reaction of intermediates, as seen in analogous tetrahydrobenzothienopyrimidine syntheses .
  • Purification via column chromatography or recrystallization (e.g., using ethanol) enhances purity .
  • Monitoring intermediates with TLC/HPLC ensures stepwise progression and minimizes side products .

What advanced spectroscopic and crystallographic methods validate the molecular structure of this compound?

Answer:

  • 1H/13C NMR spectroscopy resolves electronic environments of protons and carbons, particularly distinguishing thiophene, pyrimidine, and ethanone moieties .
  • X-ray crystallography confirms spatial arrangement, bond angles, and interatomic distances, critical for verifying stereochemistry in tetrahydrobenzothienopyrimidine systems .
  • LC-MS validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

How should researchers design experiments to evaluate the compound’s anticancer activity?

Answer:

  • In vitro assays : Use cancer cell lines (e.g., HOP-92 lung cancer) treated with gradient concentrations (1–100 μM) to determine IC50 values. Compare with controls and reference drugs (e.g., doxorubicin) .
  • Mechanistic studies : Employ EGFR kinase inhibition assays to assess binding affinity, supported by molecular docking and MD simulations to predict interactions with kinase domains .
  • Flow cytometry quantifies apoptosis induction via Annexin V/PI staining .

How can contradictions in biological activity data between studies be systematically addressed?

Answer:

  • Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent, temperature, cell passage number) .
  • Data normalization : Use internal standards (e.g., β-actin in Western blots) to control for variability in biological replicates .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like compound degradation during assays .

What computational strategies are effective in elucidating the compound’s mechanism of action?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s sulfanyl groups and target proteins (e.g., EGFR’s ATP-binding pocket) .
  • MD simulations (GROMACS/AMBER) track stability of ligand-protein complexes over 100+ ns trajectories, validating binding modes .
  • QSAR modeling identifies structural features (e.g., chloro-thiophene) correlating with bioactivity, guiding derivative design .

What methodologies elucidate the reaction mechanisms in the compound’s synthesis?

Answer:

  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled reagents to trace atom pathways in intermediate formation .
  • DFT calculations predict transition states and energy barriers for key steps like cyclization or sulfanyl group incorporation .

How can toxicity profiles of this compound be assessed preclinically?

Answer:

  • In vitro cytotoxicity : Test against non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Hepatotoxicity screening : Measure ALT/AST levels in murine serum post-administration .

What structural modifications enhance the compound’s bioactivity while reducing off-target effects?

Answer:

  • Heterocyclic substitutions : Replace chlorothiophene with fluorophenyl groups to improve lipophilicity and membrane permeability .
  • Sulfanyl linker optimization : Introduce methylene spacers to reduce steric hindrance in protein binding .
  • Prodrug design : Conjugate with PEGylated moieties to enhance solubility and target-specific release .

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